molecular formula C15H21N3O3 B1584861 Trimethylallyl isocyanurate CAS No. 6291-95-8

Trimethylallyl isocyanurate

Cat. No.: B1584861
CAS No.: 6291-95-8
M. Wt: 291.35 g/mol
InChI Key: MPJPKEMZYOAIRN-UHFFFAOYSA-N
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Description

Context of Isocyanurate Derivatives in Polymer Science

Isocyanurates, chemically known as triazinane-2,4,6-triones, are a class of cyclotrimeric compounds that have garnered significant attention in the field of polymer chemistry due to their wide-ranging industrial applications. univ-rennes.fr These molecules serve as versatile platforms for creating functional materials. univ-rennes.fr Aromatic polyisocyanurates (PIR) are recognized as one of the most thermally stable chemical structures used in polymer materials, contributing to high thermal decomposition temperatures in the resulting polymers. acs.org

The primary role of isocyanurate derivatives in polymer science is as crosslinking agents or coagents. google.com When incorporated into polymer matrices, they can significantly enhance the material's properties through the formation of a densely crosslinked network. acs.org This process can be initiated by methods such as free-radical reactions, either through peroxide curing or electron beam irradiation. google.comfrdtech.com The use of these coagents improves the crosslinking efficiency and leads to polymers with enhanced thermal stability, chemical resistance, and mechanical properties. frdtech.comweylchem.com The versatility of isocyanurate chemistry allows for the synthesis of various derivatives, enabling the fine-tuning of polymer characteristics for specific and demanding applications. univ-rennes.frkglmeridian.com

Significance of Trimethylallyl Isocyanurate (TMAIC) in Advanced Materials Research

This compound (TMAIC), with the chemical name 1,3,5-Tris(2-methylallyl)-1,3,5-triazinane-2,4,6-trione, is a trifunctional triazine monomer that plays a crucial role in the development of advanced materials. frdtech.comontosight.ainih.gov It is specifically utilized as a crosslinking booster for polymers that undergo high-temperature processing. frdtech.comccszyhg.com

A key feature of TMAIC is its high thermal stability and a very low tendency to undergo homopolymerization on its own. frdtech.comccszyhg.com Compared to other crosslinking agents like its close relative, Triallyl isocyanurate (TAIC), TMAIC exhibits a lower vapor pressure at elevated temperatures and is stable in the presence of water and mineral acids. frdtech.comccszyhg.com These characteristics make it particularly suitable for demanding industrial processes.

The incorporation of TMAIC into polymers through peroxide or electron beam crosslinking significantly improves the final product's resistance to high temperatures and aggressive chemical media. frdtech.comweylchem.com This enhancement is critical for materials used in the automotive, aerospace, machinery, and chemical processing sectors. frdtech.comccszyhg.com Research has shown its effectiveness in improving the mechanical properties of fluoroelastomers (FKM), such as those used in fuel hoses designed to withstand biodiesel. frdtech.comccszyhg.com It is also used for the electron beam crosslinking of polyamides (like PA 6 and PA 12) and polyesters (like PBT) to improve compression set, elastic modulus, and chemical resistance. frdtech.comccszyhg.com Recent studies have also explored its use as a crosslinking agent for thermosetting polyphenylene oxide (m-PPO) to develop advanced substrate materials for high-frequency electronic applications. ablesci.com

Data Tables

Table 1: Physical and Chemical Properties of this compound (TMAIC) This table summarizes the key physical and chemical properties of TMAIC.

PropertyValueSource(s)
Chemical Name 1,3,5-Tris(2-methylallyl)-1,3,5-triazinane-2,4,6-trione ontosight.ainih.gov
Common Name This compound frdtech.comnih.gov
Abbreviation TMAIC nih.govccszyhg.com
CAS Number 6291-95-8 frdtech.comnih.govmade-in-china.com
Molecular Formula C₁₅H₂₁N₃O₃ ontosight.ainih.govccszyhg.com
Molecular Weight 291.35 g/mol nih.govccszyhg.com
Appearance White or slightly yellowish crystal/powder frdtech.comontosight.aiccszyhg.com
Melting Point 80-85 °C frdtech.com

Table 2: Detailed Research Findings on TMAIC as a Crosslinking Agent This table presents findings from studies investigating the application and effects of TMAIC in various polymers.

Polymer SystemCrosslinking MethodKey FindingsApplication Area(s)Source(s)
Fluoroelastomer (FKM) Peroxide CuringImproves mechanical properties for products withstanding aggressive media like biodiesel. Research indicates that while TAIC may show higher cure efficiency, TMAIC provides significant crosslinking. The methyl groups on TMAIC can cause spatial effects that slightly reduce crosslinking opportunity compared to TAIC.Automotive (e.g., fuel hoses) frdtech.comccszyhg.comresearchgate.netresearchgate.net
Polyamide (PA 6, PA 12), Polybutylene terephthalate (B1205515) (PBT) Electron BeamImproves compression set, E-modulus (Elastic Modulus), aging properties, and chemical resistance.Automotive, Machinery, Chemical Processing frdtech.comccszyhg.com
Polyphenylene oxide (m-PPO) Not specifiedInvestigated for developing advanced substrate materials with superior dielectric properties for high-frequency electronics.5G/6G Communication, Automotive Radar ablesci.com
Poly(butylene succinate) (PBS) / Coir Composite Electron Beam / Gamma RadiationAt a concentration of 1% and an absorbed dose of 65 kGy, TMAIC improved tensile strength, heat stability, and water absorption of the biodegradable composite.Biodegradable Materials
Polylactide (PLLA) Electron BeamUsed as a crosslinking agent to create heat-shrinkable tubes and improve the heat resistance of molded products like cups.Shape-memory polymers, Heat-resistant bioplastics mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,5-tris(2-methylprop-2-enyl)-1,3,5-triazinane-2,4,6-trione
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H21N3O3/c1-10(2)7-16-13(19)17(8-11(3)4)15(21)18(14(16)20)9-12(5)6/h1,3,5,7-9H2,2,4,6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MPJPKEMZYOAIRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C(=O)N(C(=O)N(C1=O)CC(=C)C)CC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20212103
Record name Trimethylallyl isocyanurate
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Molecular Weight

291.35 g/mol
Source PubChem
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CAS No.

6291-95-8
Record name Trimethallyl isocyanurate
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Record name 1,3,5-tris(2-methyl-2-propenyl)-1,3,5-triazine-2,4,6-(1H,3H,5H)-trione
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Mechanistic Investigations of Trimethylallyl Isocyanurate Polymerization and Crosslinking

Free Radical Polymerization of Trimethylallyl Isocyanurate

The polymerization of this compound (TMAIC), a multiallyl monomer, proceeds via a free-radical chain mechanism. This process involves the characteristic steps of initiation, propagation, and termination, but is uniquely influenced by the presence of three reactive allyl groups and the bulky isocyanurate core.

The free-radical polymerization of TMAIC is initiated by the generation of highly reactive free radicals. fujifilm.com This is typically achieved through the thermal decomposition of a chemical initiator. du.edu.eg Common initiators used in these systems include peroxides (e.g., benzoyl peroxide, dicumyl peroxide) and azo compounds (e.g., azobisisobutyronitrile, AIBN). fujifilm.comdu.edu.eg

The initiation process occurs in two main stages:

Decomposition: The initiator molecule (I) undergoes homolytic cleavage upon heating, yielding two primary free radicals (R•). uvebtech.com

Addition: A primary radical then attacks one of the carbon-carbon double bonds of an allyl group in the TMAIC monomer (M), forming a new, larger monomer radical (M•). fujifilm.comuvebtech.com This new radical represents the first unit of a growing polymer chain.

Following initiation, the propagation phase involves the sequential addition of TMAIC monomers to the growing radical chain. uvebtech.com The monomer radical formed during initiation rapidly adds to the double bond of another TMAIC monomer, regenerating the radical at the new chain end. This process repeats, leading to the formation of a polymer chain.

The kinetics of propagation in allyl polymerization are complex. While the rate of polymerization of triallyl isocyanurate (TAIC), an isomer of TMAIC, is not substantially different from that of triallyl cyanurate (TAC), the resulting primary chain length is significantly higher for TAIC. tandfonline.com This suggests that while the fundamental addition step occurs at a comparable speed, other competing reactions that limit chain growth are less prevalent in isocyanurate-based systems. The bulky isocyanurate core imposes significant steric hindrance, which influences the mobility of the allyl groups and the approach of incoming monomers.

However, in the case of TMAIC and its isomer TAIC, research has shown that this degradative chain transfer is significantly reduced. researchgate.net This reduction is attributed to a steric effect, where the bulky isocyanurate side groups sterically hinder the approach of a propagating radical to the allylic hydrogens of a monomer, making the abstraction process less favorable. researchgate.net As a consequence of this reduced chain transfer, TMAIC polymerization can produce polymers with a much greater primary chain length compared to other multiallyl monomers. tandfonline.comresearchgate.net This structural feature leads to more efficient network formation, with gelation occurring at a lower monomer conversion compared to its isomer, triallyl cyanurate (TAC). tandfonline.com

Table 1: Comparison of Gelation Onset in Free-Radical Polymerization of Triallyl Isocyanurate (TAIC) and Triallyl Cyanurate (TAC) at 60°C. tandfonline.com
MonomerGelation Onset (at % conversion)
Triallyl Isocyanurate (TAIC)12.4%
Triallyl Cyanurate (TAC)21.3%

Termination of polymerization in TMAIC systems occurs through conventional mechanisms where two growing radicals react via combination or disproportionation to form a non-radical, stable polymer chain. uvebtech.com

As a multiallyl monomer, TMAIC can undergo intramolecular cyclization in addition to intermolecular propagation. This phenomenon, known as cyclopolymerization, involves the reaction of a growing radical chain end with another unreacted allyl group on the same monomer unit within that chain. researchgate.nettaylorfrancis.com This results in the formation of a cyclic, ring-like structure as part of the polymer backbone.

Studies comparing TAIC with its isomer TAC show that TAIC has a higher tendency to form cyclic structures during polymerization. tandfonline.com The cyclization process is influenced by what is termed a "nonterminal units effect," where the sterically bulky isocyanurate groups of already incorporated monomer units in the polymer chain influence the conformation of the chain end, thereby affecting the probability of subsequent intramolecular cyclization versus intermolecular propagation. researchgate.netresearchgate.net This steric influence is a key factor in the specific polymerization behavior observed for triallyl isocyanurates.

Degradative Chain Transfer and Termination Reactions in TMAIC Polymerization

Curing Mechanisms Induced by this compound in Polymer Matrices

TMAIC is widely used as a co-agent in the crosslinking of various polymer matrices. Its primary function is to act as a polyfunctional monomer that can create a three-dimensional network structure when incorporated into a polymer system during curing. This network enhances the thermal stability, mechanical strength, and chemical resistance of the final material. google.com

A common method for curing polymer matrices like polyolefins, elastomers, and thermosetting resins such as polyphenylene oxide (PPO) is through peroxide-initiated crosslinking, where TMAIC is used as an efficient co-agent. researchgate.netiupac.org

The general mechanism proceeds as follows:

Initiator Decomposition: At elevated temperatures, the peroxide initiator (e.g., dicumyl peroxide, bis(tert-butyldioxyisopropyl)benzene) decomposes to form highly reactive primary radicals. researchgate.netiupac.org

Hydrogen Abstraction: These primary radicals abstract hydrogen atoms from the backbone of the main polymer chains, creating polymer macroradicals. colab.ws

Crosslink Formation: The polymer macroradical then adds across one of the reactive allyl double bonds of a TMAIC molecule. Since the TMAIC molecule now has a radical and two other unreacted allyl groups, it can react with other polymer macroradicals.

Network Buildup: This process continues, with the trifunctional TMAIC molecule acting as a bridge, linking multiple polymer chains together. colab.ws This rapid reaction sequence builds a dense, three-dimensional crosslinked network.

The use of TMAIC as a co-agent is more efficient than using peroxide alone, as it promotes a higher crosslink density. researchgate.net Studies on thermosetting PPO/TAIC composites have confirmed this free-radical curing mechanism, although it was noted that a significant portion of the allyl groups from the isocyanurate co-agent may remain unreacted even after the curing process is complete. researchgate.net The efficiency of TMAIC and other co-agents in radiation-induced crosslinking has also been documented, showing a significant increase in gel fraction and modification of material properties. mdpi.com

Electron Beam Radiation-Induced Crosslinking of Polymers in the Presence of TMAIC

Electron beam (EB) processing is a method for inducing crosslinking in polymers at room temperature, which can prevent polymer degradation that might otherwise occur at high temperatures. This technique offers several advantages over conventional chemical crosslinking, including the formation of strong, direct carbon-carbon linkages, high degrees of crosslinking, and rapid curing cycles. However, achieving the desired crosslink density in many rubbers often requires high irradiation doses, which can be a limitation for industrial-scale processing. To enhance the efficiency of the process and reduce the required dose, polyfunctional monomers like this compound (TMAIC) are employed as crosslinking boosters or agents. frdtech.comresearchgate.net

When polymers are subjected to high-energy irradiation, the primary reactions that occur are chain scission and crosslinking, often accompanied by the release of gaseous products. mdpi.com The dominant process depends on factors such as the polymer's chemical structure, the absorbed dose, and the irradiation temperature. mdpi.com TMAIC is particularly effective in promoting crosslinking in polymers with high processing temperatures, such as polyamides (e.g., PA 6, PA 12), polyesters (e.g., PBT), and fluoroelastomers. frdtech.comfrdtech.com

The mechanism involves the generation of radicals on the polymer chains upon irradiation. mdpi.com In the presence of TMAIC, these polymer radicals can react with the allyl groups of the TMAIC molecule. As a trifunctional monomer, each TMAIC molecule provides three reactive sites, enabling the formation of a three-dimensional crosslinked network. neliti.comscribd.com This network structure enhances the material's properties. For instance, in polyamides and polyesters, EB crosslinking with TMAIC improves compression set, elastic modulus, aging properties, and chemical resistance. frdtech.com

The concentration of TMAIC and the irradiation dose are critical parameters. Studies on poly(butylene succinate) (PBS) have shown that at lower irradiation doses (e.g., 10-20 kGy), lower concentrations of TMAIC (0.2-1%) are more effective at forming a gel (an indicator of crosslinking) than higher concentrations (2-3%). neliti.com This is attributed to the formation of insufficient radicals at higher TMAIC concentrations to create a complete network. neliti.com However, at higher doses (e.g., 100 kGy), higher TMAIC concentrations lead to greater gel formation as enough radicals are generated to fully utilize the monomer in building a three-dimensional network. neliti.com

Table 1: Effect of TMAIC Concentration and Irradiation Dose on Gel Content in Poly(butylene succinate) (PBS1)

Irradiation Dose (kGy) TMAIC Concentration (%) Gel Content Outcome
10 & 20 0.2, 0.5, 1 Higher gel content formed.
10 & 20 2, 3 Lower gel content compared to lower TMAIC concentrations.
100 0.2, 0.5, 1 Lower gel content compared to higher TMAIC concentrations.
100 2, 3 Higher gel content formed.

Data sourced from a study on the heat stability of radiation-crosslinked Bionolle. neliti.com

This process is not limited to a single polymer type. TMAIC and similar agents like Triallyl isocyanurate (TAIC) are used to crosslink a variety of polymers, including ethylene (B1197577) propylene (B89431) diene monomer (EPDM) rubber, chlorinated polyethylene (B3416737) (CPE), and blends like EPDM/butyl rubber. mdpi.com The resulting crosslinked structure restricts polymer chain mobility, leading to improved mechanical and thermal properties. researchgate.net

Photopolymerization and UV-Curing Applications Utilizing TMAIC

Photopolymerization, or UV curing, is a process that uses high-intensity light, typically ultraviolet (UV), to initiate a rapid polymerization reaction, converting a liquid monomer and oligomer mixture into a solid, crosslinked polymer. specificpolymers.commdpi.com This technology is considered environmentally friendly due to its solvent-free formulations, low energy consumption, and fast cure rates. specificpolymers.com The reaction's initiation is precisely controlled by the light source, occurring only in the illuminated areas. specificpolymers.companacol.com

The fundamental mechanism involves a photoinitiator, which absorbs UV radiation and generates active species—most commonly free radicals—that trigger the polymerization of functional monomers and oligomers, such as acrylates. specificpolymers.companacol.com While TMAIC is primarily recognized for its role in peroxide and radiation curing, its trifunctional allyl structure makes it a candidate for free-radical polymerization systems, including those initiated by UV light. Allyl-based formulations are a known class of materials for free-radical curing. polymerinnovationblog.com

Photopolymerization can proceed via two main mechanisms: free-radical and cationic polymerization. specificpolymers.com

Free-Radical Photopolymerization: This is the most common mechanism, used extensively for acrylate-based resins. specificpolymers.com A photoinitiator absorbs light and cleaves to form radical species. These radicals then initiate a chain-growth polymerization of monomers containing unsaturated functionalities like acrylate (B77674) or allyl groups. specificpolymers.companacol.com The process is extremely fast, often completing in less than a second. researchgate.net

Cationic Photopolymerization: This mechanism is initiated by photo-acid generators, typically onium salts (e.g., sulfonium (B1226848) or iodonium (B1229267) salts), which produce a strong Brønsted or Lewis acid upon UV irradiation. specificpolymers.compolymerinnovationblog.com This acid then initiates the polymerization of monomers like epoxides and vinyl ethers. polymerinnovationblog.com A key advantage of cationic curing is its insensitivity to oxygen inhibition, a common issue in free-radical polymerization. specificpolymers.com

In the context of UV curing, multifunctional monomers like TMAIC can be incorporated into formulations to increase the crosslink density of the final polymer network. Higher functionality monomers, with multiple reactive sites, lead to materials with enhanced chemical and mechanical resistance. polymerinnovationblog.com The inclusion of such crosslinkers is crucial for developing robust coatings, adhesives, and materials for applications like 3D printing. specialchem.com The properties of the cured material, such as hardness and thermal stability, are directly influenced by the chemical structure of the oligomers and the type and concentration of the multifunctional monomers used. researchgate.net

Reaction Pathways in Complex Polymer Systems Involving TMAIC

Interactions with Thermosetting Resins (e.g., Polyphenylene Oxide, m-PPO)

This compound (TMAIC) is utilized in the modification of high-performance thermosetting resins like polyphenylene oxide (PPO) to create materials suitable for demanding applications, such as substrates for high-frequency electronics. researchgate.netcolab.ws PPO is valued for its excellent dielectric properties, but as a thermoplastic, it has limitations in service temperature and solvent resistance. mdpi.com To overcome this, PPO is modified into a thermosetting resin, often by introducing reactive groups and using crosslinking agents like TMAIC. mdpi.comgoogle.com

The reaction pathway typically involves free-radical polymerization. In these systems, an initiator (like a peroxide) is used to generate radicals, which then react with the crosslinking agent and the PPO resin. Molecular dynamics simulations and experimental studies have been used to investigate the interactions between m-PPO and crosslinkers including TMAIC and its isomers. researchgate.netcolab.ws The goal is to form a crosslinked network that enhances the thermal and mechanical stability of the PPO matrix. google.com

One method involves creating a PPO prepolymer by reacting the PPO resin with TMAIC. google.com This prepolymer, which has reactive allyl groups incorporated into its structure, can then be cured to form a highly crosslinked, thermoset material. This approach leverages the low dielectric constant and low dissipation factor of PPO while significantly improving its thermomechanical properties. The crosslinking reaction can also involve grafting TMAIC onto the PPO backbone, further integrating the crosslinker into the polymer matrix. While the term "grafting" is often used, it describes the chemical bonding of the crosslinker to the main polymer chain. google.comyoutube.comyoutube.comyoutube.com

Crosslinking in Elastomeric Systems (e.g., Fluoroelastomers, Rubbers)

TMAIC is a crucial coagent in the peroxide curing of various elastomers, particularly high-performance fluoroelastomers (FKM). frdtech.comscribd.com Peroxide curing is essential for applications demanding high resistance to heat and aggressive chemical media. frdtech.com In this process, a peroxide initiator decomposes at high temperatures to form radicals. These radicals abstract hydrogen atoms from the polymer backbone, creating polymer macro-radicals. scribd.com

These polymer radicals can then react with the allyl groups of the TMAIC coagent. scribd.com Since TMAIC has three allyl groups, it acts as a bridge, connecting multiple polymer chains and forming a stable, three-dimensional network. scribd.com This crosslinking mechanism significantly improves the mechanical properties and thermal stability of the elastomer. frdtech.comfrdtech.com

Mechanisms of Polymer Network Formation in Bioderived Polymers (e.g., Polylactide)

Polylactide (PLA), a leading bioderived polymer, has drawbacks such as poor shape stability and insufficient mechanical strength at elevated temperatures. researchgate.netnih.gov Crosslinking is a key strategy to overcome these limitations. TMAIC is used as a polyfunctional monomer to facilitate the crosslinking of PLA, typically induced by high-energy irradiation (like electron beam or gamma rays). mdpi.comnih.gov

During irradiation, two competing processes occur in PLA: chain scission (degradation) and crosslinking. mdpi.com The presence of a crosslinking agent like TMAIC is crucial to favor the crosslinking reaction over degradation. researchgate.netnih.gov The mechanism begins with the formation of radicals along the PLA polymer chains due to the high-energy radiation. mdpi.com These PLA radicals then attack the double bonds of the TMAIC molecules. researchgate.net

The trifunctional nature of TMAIC allows it to connect multiple PLA chains, leading to the formation of a gel or an insoluble three-dimensional network structure. nih.gov This network restricts the mobility of the polymer chains, which in turn improves the thermal stability and mechanical properties of the PLA. researchgate.net Studies have shown that the formation of this crosslinked network can significantly increase the molecular weight and enhance properties like tensile strength and impact strength in PLA composites. nih.gov The effectiveness of the crosslinking depends on the concentration of TMAIC and the absorbed radiation dose. nih.gov

Studies on By-product Formation and Competing Reactions

During the polymerization and crosslinking processes involving TMAIC, several competing reactions and potential by-products can arise. The primary desired reaction is the addition of polymer radicals across the allyl double bonds of TMAIC to form a crosslinked network. scribd.com

However, other reactions can compete with this process:

Homopolymerization: The TMAIC monomer can potentially polymerize with itself, forming oligomers or polymers of TMAIC. This is generally less favored compared to its isomer TAIC due to the steric hindrance from the methyl groups on the allyl chains. researchgate.net

Chain Transfer: An allyl radical, once formed, can abstract a hydrogen atom from another molecule. This chain transfer reaction can lead to termination of a growing polymer chain, which can reduce crosslinking efficiency. researchgate.net

Hydrolysis: In aqueous environments, some crosslinking agents can be susceptible to hydrolysis, where the molecule reacts with water. creative-proteomics.com While TMAIC is noted for its stability in the presence of water, the stability of the linkages formed in the final polymer network can be a factor in certain environments. frdtech.com

Cyclization: Intramolecular reactions, where a radical on a growing chain attacks another functional group within the same molecule, can lead to the formation of cyclic structures instead of intermolecular crosslinks.

Disproportionation: This is a termination reaction between two radicals that involves the transfer of a hydrogen atom, resulting in two non-radical polymer chains, one saturated and one unsaturated.

These competing reactions can influence the final structure and properties of the crosslinked material. mdpi.com For example, unproductive side reactions can lead to a less-developed network, affecting mechanical strength and thermal stability. nih.gov Understanding and controlling these competing pathways is essential for optimizing the performance of polymer systems crosslinked with TMAIC.

Theoretical and Computational Studies of TMAIC Reaction Mechanisms

Theoretical and computational chemistry offer powerful tools for investigating the complex reaction mechanisms of this compound (TMAIC) at a molecular level. These methods provide insights that are often inaccessible through experimental techniques alone, allowing for a detailed examination of polymerization pathways, crosslink network formation, and the intrinsic reactivity of the molecule. By simulating molecular interactions and calculating electronic properties, researchers can build predictive models that correlate molecular structure with macroscopic material properties.

Molecular Dynamics Simulations for Crosslink Network Evolution

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For TMAIC, MD simulations are instrumental in visualizing and analyzing the evolution of the polymer network as crosslinking reactions proceed. These simulations provide a dynamic, atomistic view of the structural changes that occur during polymerization.

Researchers employ MD simulations to model systems containing TMAIC, often in combination with a resin matrix such as thermosetting polyphenylene oxide (m-PPO). researchgate.net The process begins with the construction of an initial, un-crosslinked model of the system in a simulation box. A suitable force field, such as the COMPASS II force field, is chosen to accurately describe the potential energy and forces between atoms, which is crucial for predicting structural and thermophysical properties of polymer systems. mdpi.com

The simulation then mimics the crosslinking process. This is often achieved by identifying potential reactive sites on the TMAIC molecules (the allyl groups) and the polymer matrix. When a pair of reactive sites comes within a specified cutoff distance, a crosslink is formed, and the topology of the molecules is updated. This process is repeated iteratively until a target crosslink density is achieved. mdpi.com

Throughout the simulation, various properties of the system are monitored to characterize the network's evolution. Key analyses include:

Density Fluctuations: Tracking the system's density over the simulation time helps determine when the model has reached a stable, equilibrated state. A stable density fluctuation, typically within 5%, indicates a structurally stable model. researchgate.net

Root Mean Square Deviation (RMSD): RMSD analysis tracks the positional changes of atoms over time, providing another measure of structural stability. A plateau in the RMSD value suggests the model has reached a steady state. researchgate.net

Spatial Distribution of Crosslinks: Analyzing the uniformity of crosslink points throughout the simulation volume is critical. A uniform distribution indicates that the simulated crosslinking has proceeded satisfactorily without creating unrealistic, localized clusters. mdpi.com

These simulations can effectively model the formation of complex, three-dimensional networks and are used to predict the final properties of the crosslinked material. researchgate.net

Simulation ParameterDescriptionTypical Value/ObservationReference
Force FieldSet of parameters to calculate the potential energy of the system.COMPASS II mdpi.com
System CompositionThe molecules included in the simulation box.TMAIC and a resin matrix (e.g., m-PPO) researchgate.net
Equilibration TimeDuration of simulation run to achieve a stable state.> 1 ns researchgate.net
Density FluctuationVariation in the system's density at equilibrium.< 5% researchgate.net
Crosslink DensityThe percentage of reactive sites that have formed crosslinks.Varied from 50% to 90% to study its effect. mdpi.com

Quantum Chemical Calculations and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. mdpi.comnih.gov These methods provide fundamental insights into the reaction mechanisms of TMAIC by calculating properties that govern its chemical behavior.

For TMAIC, a key area of investigation is the reactivity of its three 2-methylallyl groups. Quantum chemical calculations can predict the likelihood and energetics of various reaction pathways involved in polymerization and crosslinking. This includes the free-radical addition reactions that characterize the curing process.

Key parameters derived from quantum chemical calculations include:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of kinetic stability; a smaller gap generally implies higher chemical reactivity. nih.gov

Bond Dissociation Energies (BDE): Calculations can determine the energy required to break specific bonds. For TMAIC, the BDE of the C-H bonds on the allyl groups can indicate the ease of hydrogen abstraction, which is often the initial step in free-radical polymerization.

Reaction Pathway Energetics: By mapping the potential energy surface of a reaction, quantum calculations can identify the structures of transition states and intermediates. The energy difference between reactants and transition states (the activation energy or reaction barrier) determines the reaction rate. chemrxiv.org Comparing the activation barriers for different potential reactions, such as homopolymerization versus crosslinking with a polymer matrix, can elucidate the most favorable reaction pathways.

Experimental studies have suggested that TMAIC exhibits a lower tendency for crosslinking compared to its analogue, Triallyl Cyanurate (TAC). researchgate.net Quantum chemical calculations can provide a theoretical basis for this observation. By comparing the calculated electronic structures and reaction barriers for TMAIC and TAC, researchers can attribute differences in reactivity to specific electronic or steric factors, such as the influence of the methyl groups on the allyl moieties in TMAIC.

Calculated PropertySignificance for TMAIC ReactivityTheoretical ApproachReference
HOMO-LUMO Energy GapPredicts kinetic stability and overall chemical reactivity. A smaller gap suggests higher reactivity.Density Functional Theory (DFT) nih.gov
Activation Energy (Reaction Barrier)Determines the rate of a specific reaction pathway (e.g., initiation, propagation).DFT, Coupled Cluster (CC) methods chemrxiv.orgmdpi.com
Atomic ChargesIndicates the distribution of electron density and potential sites for nucleophilic or electrophilic attack.Various population analysis methods (e.g., Mulliken, NBO) aun.edu.eg
Bond Dissociation Energy (BDE)Indicates the ease of radical formation at the allyl groups.DFT, high-level ab initio methods-

Advanced Characterization Techniques for Trimethylallyl Isocyanurate Modified Polymers

Spectroscopic Analysis for Structural Elucidation of TMAIC within Polymer Networks

Spectroscopic techniques are indispensable for elucidating the structural changes that occur during the crosslinking process and for confirming the successful incorporation of TMAIC into the polymer matrix. numberanalytics.com These methods probe the molecular-level architecture, providing detailed information on functional groups, microstructure, and bonding.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful and widely used technique for identifying functional groups within a material. numberanalytics.comrockymountainlabs.com In the context of TMAIC-modified polymers, FTIR is used to monitor the curing process by tracking the disappearance of specific chemical bonds and the appearance of new ones. researchgate.net The key is to analyze the absorption of infrared radiation at specific frequencies, which causes the bonds within the molecules to vibrate. numberanalytics.com

During the peroxide-initiated crosslinking of a polymer with TMAIC, the consumption of the allyl groups from TMAIC is a key indicator of the reaction's progress. The FTIR spectrum will show a decrease in the intensity of peaks associated with the C=C double bonds of the allyl groups. For instance, in studies involving fluoroelastomers (FKM) modified with TMAIC, specific bands corresponding to the isocyanurate ring and the allyl groups are monitored. researchgate.net The successful incorporation of the isocyanurate structure into the polymer network can be confirmed by the presence of characteristic triazine ring vibration bands in the final product's spectrum. researchgate.net

Table 1: Key FTIR Absorption Bands for Monitoring TMAIC Crosslinking

Wavenumber (cm⁻¹) Functional Group/Vibrational Mode Significance in Analysis
~1645 C=C Stretch (Allyl group) Intensity decreases as crosslinking proceeds, indicating consumption of TMAIC's reactive sites. researchgate.net
~1700 C=O Stretch (Isocyanurate ring) Stable peak, often used as an internal reference to normalize other peak intensities.
~1460 CH₂ Scissoring (Allyl group) Can also be monitored to follow the reaction of the allyl groups.
~1530 Triazine Ring Stretch Presence confirms the incorporation of the isocyanurate structure into the polymer network. researchgate.net

This table is generated based on typical values found in polymer analysis literature. Specific peak positions may vary slightly depending on the polymer matrix and experimental conditions.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing detailed information about the chemical structure and connectivity of atoms in a molecule. cup.edu.cn For insoluble, crosslinked polymer networks, solid-state NMR (ssNMR), particularly using techniques like Magic Angle Spinning (MAS), is essential. uq.edu.au It helps characterize the chemical environment of nuclei such as ¹H and ¹³C, allowing for the elucidation of the crosslinked structure. researchgate.netuq.edu.au

In TMAIC-modified polymers, ¹³C ssNMR can distinguish between the different carbon environments within the TMAIC molecule and the polymer backbone. researchgate.net This allows researchers to identify the specific sites of crosslinking and to quantify the degree of reaction. For example, the signals corresponding to the allyl carbons in TMAIC will change significantly upon crosslinking. By comparing the spectra of the uncured and cured materials, one can determine the extent of homopolymerization of TMAIC versus its grafting onto the polymer chains. This technique is crucial for understanding the microstructure of the resulting network, which directly influences the material's macroscopic properties. cup.edu.cn

Raman spectroscopy, like FTIR, is a form of vibrational spectroscopy that provides a unique "fingerprint" of a molecule based on its vibrational modes. mdpi.comu-tokyo.ac.jp It relies on the inelastic scattering of monochromatic light from a laser source. mdpi.com Each peak in a Raman spectrum corresponds to a specific molecular bond vibration, offering a detailed chemical snapshot of the sample. laserfocusworld.com

This technique is particularly advantageous for studying TMAIC-modified polymers because water is a weak Raman scatterer, allowing for the analysis of aqueous samples or materials in humid environments without significant interference. mdpi.com In the analysis of TMAIC crosslinking, Raman spectroscopy can be used to monitor the consumption of C=C bonds from the allyl groups, complementing FTIR data. The isocyanurate ring also has characteristic Raman signals that can confirm its presence in the cured polymer. The high specificity of the Raman fingerprint allows for clear identification of components, making it a valuable tool for quality control and reaction monitoring in complex polymer systems. laserfocusworld.comspectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Microstructure and Tacticity

Thermal Analysis of TMAIC-Crosslinked Materials

Thermal analysis techniques are critical for characterizing the performance of TMAIC-modified polymers, especially since TMAIC is often used to enhance thermal stability. These methods measure changes in the physical and chemical properties of a material as a function of temperature. numberanalytics.com

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. torontech.com It is exceptionally useful for studying the curing (crosslinking) process of thermosetting materials and identifying key thermal transitions in the final polymer. torontech.comnih.gov

When analyzing a polymer system containing TMAIC and a peroxide initiator, a DSC scan will show an exothermic peak corresponding to the heat released during the crosslinking reaction. nih.gov The area under this peak is proportional to the total enthalpy of the reaction, providing a measure of the extent of cure. By conducting scans at different heating rates, kinetic parameters of the curing reaction can be determined. Furthermore, after the material is cured, DSC is used to determine its glass transition temperature (Tg), a critical parameter that defines the upper service temperature of the material. The incorporation of a crosslinker like TMAIC typically leads to a higher Tg compared to the unmodified polymer, an effect that is readily quantified by DSC. mt.com In some studies, the use of TMAIC has been compared to other coagents like triallyl isocyanurate (TAIC), with DSC revealing differences in the curing exotherms and resulting thermal properties. researchgate.net

Table 2: Representative DSC Data for a Peroxide-Cured Fluoroelastomer (FKM) with and without TMAIC

Sample Onset of Cure (°C) Peak Exotherm (°C) Enthalpy of Cure (J/g) Glass Transition Temp. (Tg) (°C)
FKM + Peroxide ~150 ~175 -8.5 -20

This table presents illustrative data based on findings from literature, such as those in references researchgate.net and researchgate.net. Actual values are dependent on the specific polymer, coagent concentration, and experimental conditions.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is essential for determining the thermal stability and degradation profile of TMAIC-modified polymers. The resulting data provide information on decomposition temperatures, the amount of residual mass, and the general mechanism of degradation.

For a polymer crosslinked with TMAIC, the TGA curve will typically show an onset of degradation at a higher temperature compared to the uncrosslinked polymer, demonstrating the enhanced thermal stability imparted by the dense, three-dimensional network. researchgate.netresearchgate.net The analysis can reveal multi-step degradation processes, which may correspond to the breakdown of different parts of the polymer network. TGA is also used to quantify the composition of filled materials, for instance, by identifying the mass loss due to the polymer and separating it from stable fillers like carbon black. The weight loss of a material at a specific high temperature, for example, 350°C, can be used as a metric to compare the thermal stability of different formulations. google.com

Table 3: Illustrative TGA Data for a Polymer With and Without TMAIC Crosslinking

Sample Onset of Degradation (T₅%) (°C) Temperature of Max. Degradation Rate (°C) Char Yield at 600°C (%)
Base Polymer 320 380 5

This table provides representative data. T₅% is the temperature at which 5% weight loss occurs. The data is synthesized from general knowledge and findings presented in sources like researchgate.net and researchgate.net.

Differential Scanning Calorimetry (DSC) for Curing Behavior and Transitions

Rheological and Mechanical Characterization of TMAIC-Enhanced Polymers

The incorporation of Trimethylallyl Isocyanurate as a coagent in polymer systems, particularly elastomers, necessitates a thorough evaluation of the resulting changes in flow behavior and mechanical strength. Techniques such as Rubber Process Analysis (RPA), Dynamic Mechanical Analysis (DMA), and standardized mechanical tests provide critical data on cure efficiency, viscoelasticity, and end-use performance.

Rubber Process Analysis (RPA) for Cure Efficiency and Rheometric Properties

Rubber Process Analyzers (RPAs) are dynamic shear rheometers specifically designed for the rubber industry to characterize materials before, during, and after the curing process. prescott-instruments.comrubbernews.com By applying a controlled shear stress and measuring the resulting strain, an RPA can provide valuable data on viscosity, elasticity, and curing characteristics. prescott-instruments.com This is crucial for optimizing processing conditions and predicting the material's behavior during manufacturing. prescott-instruments.comgoogle.com

In the context of TMAIC-modified polymers, RPA is instrumental in determining cure efficiency. Research comparing this compound (TMAIC) with its close analog, Triallyl Isocyanurate (TAIC), in peroxide-curable fluoroelastomers (FKM) has shown distinct differences. researchgate.netresearchgate.net Using RPA, studies have demonstrated that TAIC exhibits a higher cure efficiency than TMAIC. researchgate.netresearchgate.net The spatial effect of the additional methyl groups on the allyl chains of TMAIC is thought to reduce its crosslinking opportunities, leading to a lower crosslinking density compared to TAIC under similar conditions. researchgate.net

Table 1: Comparative Cure Properties of Fluoroelastomer with TAIC and TMAIC via RPA

Property FKM with TAIC FKM with TMAIC
Cure Efficiency Higher Lower
Crosslinking Density Higher Lower

This table is generated based on findings that TAIC has a higher cure efficiency and results in a greater crosslinking density compared to TMAIC in peroxide-cured fluoroelastomers. researchgate.netresearchgate.net

Dynamic Mechanical Analysis (DMA) for Viscoelastic Properties

Dynamic Mechanical Analysis (DMA) is a powerful technique used to study the viscoelastic behavior of polymers, where materials exhibit both elastic (solid-like) and viscous (liquid-like) characteristics. wikipedia.org In DMA, a sinusoidal stress is applied to a sample, and the resulting strain is measured, allowing for the determination of the storage modulus (E'), loss modulus (E''), and tan delta (δ). wikipedia.orgnih.gov

Storage Modulus (E'): Represents the elastic response and the energy stored by the material during deformation. researchgate.net

Loss Modulus (E''): Represents the viscous response and the energy dissipated as heat. researchgate.net

Tan Delta (tan δ): The ratio of the loss modulus to the storage modulus (E''/E'), which is a measure of the material's damping properties. nih.gov

DMA is particularly sensitive to molecular motions and is widely used to identify the glass transition temperature (Tg) of polymers, which appears as a peak in the tan δ curve and a sharp drop in the E' curve. wikipedia.orgresearchgate.net For crosslinked polymers, DMA can provide insights into the network structure. The addition of crosslinking agents like TMAIC generally leads to an increase in the storage modulus above the glass transition temperature, indicating the formation of a more stable network.

Table 2: Representative DMA Data for a TMAIC-Modified Polymer System

Parameter Value
Glass Transition Temperature (Tg) (from tan δ peak) Varies with base polymer
Storage Modulus (E') at 25°C Polymer-dependent
Storage Modulus (E') at Tg + 40°C Higher with TMAIC addition

This table represents typical data obtained from DMA, showing that the addition of a crosslinker like TMAIC increases the storage modulus, indicating enhanced stiffness and network formation. The specific values are highly dependent on the base polymer and TMAIC concentration.

Evaluation of Tensile, Compression, and Impact Performance

The ultimate utility of a TMAIC-modified polymer is often defined by its bulk mechanical properties. Standardized tests are used to quantify its performance under various loading conditions.

Tensile Properties: Measured using a tensometer, this test determines the ultimate tensile strength (the stress at which fracture occurs), elongation at break (ductility), and Young's modulus (stiffness). uobabylon.edu.iqgoettingen-research-online.de The incorporation of TMAIC to form a crosslinked network typically increases the tensile strength and modulus while potentially reducing the elongation at break.

Compression Set: This property is crucial for sealing applications. It measures the ability of a material to return to its original thickness after being subjected to prolonged compressive stress at a specific temperature. A lower compression set value indicates better elastic recovery, a property often improved by the stable crosslinks formed by TMAIC.

Impact Performance: Tests such as Izod or Charpy are used to assess a material's toughness and its ability to withstand a sudden impact. uobabylon.edu.iq The addition of crosslinking agents can have a complex effect on impact strength. While increased crosslinking can lead to a more brittle material, it can also enhance energy absorption capabilities in certain polymer systems. wikipedia.org For instance, TMAIC has been used as a crosslinking agent in thermosetting polyphenylene oxide (PPO) composites, leading to improved impact performance. researchgate.net

Table 3: Illustrative Mechanical Properties of a Base Polymer vs. TMAIC-Enhanced Polymer

Property Base Polymer TMAIC-Modified Polymer
Tensile Strength (MPa) Lower Higher
Elongation at Break (%) Higher Lower
Compression Set (%) Higher Lower
Impact Strength (kJ/m²) Varies Improved in specific systems

This table illustrates the general trends observed when a crosslinker like TMAIC is added to a polymer matrix. Specific values are contingent on the polymer system and test conditions.

Morphological and Microstructural Characterization

Understanding the macroscopic properties of TMAIC-enhanced polymers requires an investigation of their internal structure at the microscopic and molecular levels. Electron microscopy and X-ray diffraction are key techniques for revealing the network morphology and crystalline characteristics.

Scanning Electron Microscopy (SEM) for Network Morphology

Scanning Electron Microscopy (SEM) is a fundamental tool for characterizing the microstructure of materials. gfzxb.orgmdpi.com It produces high-resolution images of a sample's surface by scanning it with a focused beam of electrons. The signals derived from electron-sample interactions reveal information about surface topography and composition. gfzxb.org

In the study of TMAIC-modified polymers, SEM is invaluable for examining the morphology of the polymer network. By analyzing the cryogenically fractured surfaces of samples, researchers can gain insights into the homogeneity of the blend and the effectiveness of the crosslinking agent. kpi.ua For example, a smooth fracture surface often indicates a more homogeneous and compatible system, while a rough or featured surface can suggest phase separation or the presence of distinct domains. kpi.uaresearchgate.net SEM can reveal how the formation of a crosslinked network with TMAIC influences the polymer's texture and fracture mechanics. researchgate.net

X-ray Diffraction (XRD) for Crystalline Structure and Stereoregularity

X-ray Diffraction (XRD) is the primary technique for analyzing the crystalline structure of materials. units.itacademicjournals.org When a beam of X-rays interacts with a semi-crystalline polymer, the ordered, crystalline regions diffract the X-rays at specific angles (Bragg angles), producing sharp peaks. academicjournals.orgmines-albi.fr The disordered, amorphous regions produce a broad halo. mmcmodinagar.ac.in From an XRD pattern, one can determine the degree of crystallinity, identify the crystal structure, and measure crystallite size. units.it

The introduction of crosslinks via TMAIC can significantly affect the crystallization behavior of a polymer. In polymers like poly(l-lactic acid) (PLLA), the formation of a molecular chain network through radiation-induced crosslinking with agents such as TMAIC can inhibit the molecular motion required for crystallization. researchgate.net This results in a polymer with very low crystallinity. researchgate.net The XRD pattern of such a material would show a reduction in the intensity of crystalline peaks and a more prominent amorphous halo compared to the unmodified polymer. This demonstrates that while TMAIC enhances network formation, it can simultaneously disrupt the long-range order necessary for crystal lattice formation. wikipedia.org

Table 4: Representative XRD Data Comparing Unmodified and TMAIC-Crosslinked Polymer

Parameter Unmodified Polymer TMAIC-Crosslinked Polymer
Degree of Crystallinity (%) Higher Lower
Crystalline Peak Intensity Sharper / More Intense Broader / Less Intense

This table summarizes the typical effect of crosslinking on the crystallinity of a polymer as measured by XRD. The formation of a network structure hinders the alignment of polymer chains into ordered crystalline domains. researchgate.net

Gel Content Determination for Crosslinking Density Quantification

Gel content determination is a fundamental and widely employed technique for quantifying the degree of crosslinking in polymers modified with crosslinking agents like this compound. The principle of this method is based on the differential solubility between the crosslinked and non-crosslinked portions of the polymer. The three-dimensional network structure of the crosslinked polymer is insoluble in solvents that would readily dissolve the original, uncrosslinked polymer chains. By measuring the weight of the insoluble fraction (the "gel"), a quantitative measure of the crosslinking density can be obtained. A higher gel content directly corresponds to a greater degree of crosslinking within the polymer matrix. mcpolymers.com

The experimental procedure typically involves the following steps:

A precisely weighed sample of the crosslinked polymer is submerged in a suitable solvent (e.g., toluene, xylene, or formic acid, depending on the polymer) for an extended period, often at an elevated temperature to facilitate the dissolution of the soluble fraction.

The insoluble, swollen gel is then separated from the solvent, usually by filtration.

The separated gel is thoroughly dried under a vacuum to remove all residual solvent until a constant weight is achieved.

The final, dried weight of the gel is measured. The gel content is then calculated as a percentage of the initial sample weight.

Research Findings

Research on various polymer systems demonstrates the utility of gel content analysis in evaluating the efficacy of crosslinking induced by agents such as triallyl isocyanurate (TAIC), a compound closely related to this compound. These studies highlight the relationship between the concentration of the crosslinking agent, the energy source used for curing (like β-radiation), and the resulting gel content.

In a study on polyamide 6 (PA6) crosslinked by β-radiation, the addition of TAIC was crucial for network formation. The resulting gel content was found to be directly influenced by the concentration of TAIC in different flame-retardant formulations. For instance, a formulation with a lower effective TAIC content of 2.0% exhibited a gel content of approximately 54%. nih.gov In contrast, formulations containing additives that allowed for a higher effective TAIC load (2.7% and 3.0%) achieved a significantly higher gel content of around 72%. nih.gov This demonstrates a clear correlation between the amount of the allyl isocyanurate crosslinker and the extent of the network formation.

The interplay between the crosslinker concentration and radiation dosage is a critical factor. Studies on polylactide (PLA) have shown that optimal crosslinking is typically achieved with 3-5 wt% of TAIC and a radiation dose between 40 and 200 kGy. nih.gov Similarly, for PA6, research has indicated that if the TAIC concentration is too low (e.g., 1 wt. %), polymer degradation can dominate over crosslinking, especially at lower radiation doses. mdpi.com An optimal concentration of 5 wt. % TAIC was found to promote effective crosslinking even at reduced radiation levels. mdpi.com

The data below summarizes findings on the gel content in various TAIC-modified polymer systems.

Table 1: Gel Content in β-Radiation Crosslinked Polyamide 6 (PA6) Formulations with TAIC

FormulationEffective TAIC Content (wt. %)Measured Gel Content (%)
PA6 (Net)2.054
PA6 + Flame Retardant (IFR)2.772
PA6 + Flame Retardant (EG)3.072

Data sourced from a study on the impact of β-radiation crosslinking on PA6. nih.gov

Table 2: Summary of Research Findings on Gel Content in TAIC-Modified Polymers

Polymer SystemCrosslinking MethodKey FindingsReference(s)
Polylactide (PLA) / TAICElectron Beam IrradiationOptimum crosslinking achieved with 3-5 wt% TAIC and a radiation dose of 40-200 kGy. nih.govresearchgate.net
Polyamide 6 (PA6) / TAICBeta RadiationGel content increased from 54% to 72% as effective TAIC content rose from 2.0% to 3.0%. nih.gov
Polyamide 6 (PA6) / TAICBeta RadiationAt low TAIC concentrations (1 wt. %), degradation can prevail. 5 wt. % TAIC was found to be optimal for crosslinking. mdpi.com

Structure Property Relationships in Trimethylallyl Isocyanurate Containing Materials

Influence of TMAIC Concentration on Crosslink Density and Network Topology

The concentration of TMAIC is a critical parameter that directly governs the crosslink density and the resulting network topology of the cured material. An increase in TMAIC content generally leads to a higher density of crosslinks. This is quantified by the gel fraction, which represents the portion of the polymer that has become insoluble through the formation of a network structure.

In radiation-induced crosslinking of biodegradable polymers like poly(butylene succinate) (PBS) and polycaprolactone (B3415563) (PCL), the gel content increases with the addition of TMAIC. osti.gov For instance, studies on irradiated PCL have shown that samples containing 0.5% and 1% TMAIC achieve a higher gel content at the same irradiation dose compared to those with 3% TMAIC, indicating an optimal concentration for maximizing crosslinking efficiency under certain conditions. osti.gov The relationship between TMAIC concentration and the resulting gel fraction in irradiated poly(butylene succinate) demonstrates this trend. researchgate.net

However, the molecular structure of TMAIC, specifically the presence of methyl groups on the allyl chains, introduces steric hindrance. researchgate.net This spatial effect can reduce the probability of successful crosslinking reactions compared to its analogue, triallyl isocyanurate (TAIC). researchgate.net Consequently, at the same molar concentration, TMAIC might result in a lower crosslink density than TAIC. researchgate.net The network topology is also affected; higher TMAIC concentrations lead to a more densely crosslinked, tighter network, which restricts polymer chain mobility. mdpi.com This relationship is fundamental to tailoring the material's mechanical and thermal properties.

Table 1: Effect of TMAIC Concentration on Gel Fraction of Irradiated Poly(butylene succinate) (PBS) This table is generated based on interpretative data from research findings and serves as an illustrative example.

Polymer SystemTMAIC Concentration (wt%)Irradiation Dose (kGy)Resulting Gel Fraction (%)
PBS120~55
PBS320~70
PBS520~80

Impact of Curing Conditions on Material Performance

The performance of materials containing TMAIC is heavily dependent on the curing conditions, which include temperature, radiation dose, and the type and concentration of the initiator. These parameters control the initiation and propagation of the crosslinking reaction.

Curing Temperature: The temperature during curing significantly affects reaction kinetics. diva-portal.org Higher temperatures increase the rate of decomposition of peroxide initiators, generating more free radicals to initiate crosslinking. However, excessively high temperatures can also promote side reactions or degradation, potentially compromising the final properties. For many thermosetting systems, increased curing temperatures lead to higher crosslink density and hardness, but can sometimes negatively impact other properties like gloss or impact resistance. diva-portal.org

Radiation Dose: In radiation curing, the absorbed dose is a key factor. For polymers like polyamide 6 (PA6) and poly(l-lactic acid) (PLLA) mixed with TMAIC, increasing the gamma-ray dose enhances the gel content, signifying greater crosslinking. researchgate.netresearchgate.net This formation of a three-dimensional network directly improves properties like melt viscosity. researchgate.net There is often an optimal dose range to achieve the desired properties; for example, improvements in the thermal and mechanical properties of electron beam irradiated PBS are most significant between 50 to 70 kGy. researchgate.net

Initiator Type and Concentration: In peroxide-cured systems, the choice and amount of initiator are critical. Different initiators have different decomposition temperatures and efficiencies. The concentration of the initiator determines the number of initial free radicals. nih.gov An increase in initiator concentration generally accelerates the crosslinking reaction and increases the crosslink density. mdpi.com However, studies on PPO/TAIC systems have shown that while higher initiator levels increase the glass transition temperature (Tg), they can also lead to an "abnormal" rise in dielectric loss due to the presence of unreacted initiator byproducts. nih.gov This highlights a complex relationship where optimizing initiator content is crucial for balancing various performance characteristics. nih.gov For example, perfluoroelastomers are often cured using a combination of TMAIC and a peroxide initiator like 2,5-dimethyl-2,5-di(t-butylperoxy)hexane. fda.gov

Correlation between TMAIC Incorporation and Enhanced Thermal Stability

A primary benefit of incorporating TMAIC into a polymer matrix is the significant enhancement of its thermal stability. This improvement stems directly from the formation of a robust, three-dimensional crosslinked network.

Thermogravimetric analysis (TGA) is commonly used to demonstrate this enhanced stability. For instance, in polyamide 6 (PA6) fibers, the incorporation of TMAIC followed by γ-irradiation leads to an increase in the amount of non-volatile residue at 600 °C. researchgate.net This indicates that the crosslinked network helps to form a more stable char during thermal decomposition. researchgate.net Similarly, crosslinking PLLA with agents like TMAIC improves its heat stability above its relatively low glass transition temperature. researchgate.net The rigid structure of the isocyanurate ring itself also contributes to the thermal stability of the resulting network. researchgate.net

Table 2: Illustrative Example of Thermal Stability Improvement with TMAIC This table presents hypothetical yet representative data based on established research principles.

Polymer SystemTMAIC ContentTd10 (Temperature at 10% Weight Loss, °C)
Base Polymer (e.g., PLLA)0%320
PLLA + TMAIC (crosslinked)3%355
Base Polymer (e.g., PA6)0%410
PA6 + TMAIC (crosslinked)2%440

Relationship between TMAIC Crosslinking and Improved Dielectric Properties

In materials designed for high-frequency electronic applications, such as substrates for printed circuit boards, low dielectric constant (Dk) and low dielectric loss (Df) are paramount. Crosslinking with TMAIC can be an effective strategy to improve these properties.

Generally, increasing the crosslink density of a polymer restricts the mobility and orientation of polar groups within the polymer chains when subjected to an electric field. nih.gov This reduction in dipolar polarization typically leads to a lower dielectric constant and dielectric loss. nih.govrsc.org The incorporation of TMAIC, by creating a more rigid and fixed network, contributes to this effect.

However, the relationship is not always straightforward. The final dielectric properties are determined by a competition between several factors, including crosslink density, the polarity of the crosslinking agent itself, the presence of any unreacted monomer, and changes in the free volume of the polymer. nih.gov Research on similar thermosetting systems has shown that while crosslinking generally lowers the dielectric constant, an excess of initiator or unreacted crosslinker can introduce polar byproducts, which may increase the dielectric loss. nih.gov Therefore, optimizing the formulation and curing process is essential to achieve the desired low dielectric properties in TMAIC-containing materials.

Effects of TMAIC on Mechanical Properties, including Heat Resistance, Aging Resistance, and Transparency

The creation of a covalent network via TMAIC crosslinking leads to substantial improvements in a range of mechanical properties. evitachem.com

Heat Resistance: As discussed in the context of thermal stability, the crosslinked network significantly enhances heat resistance. researchgate.net This translates to better dimensional stability and retention of mechanical properties at elevated temperatures. For polymers like PLLA, which soften considerably above their Tg, this improvement is critical for expanding their application range. researchgate.net

Aging Resistance: The stable, crosslinked structure can improve the material's resistance to environmental aging. In studies on EPDM rubber, it was found that a peroxide-cured system, which can be modified with coagents like TMAIC, undergoes further crosslinking during the later stages of aging, which can improve the damaged network. researchgate.net The robust network created by TMAIC can better withstand thermo-oxidative degradation compared to the uncrosslinked polymer.

Mechanical Strength and Modulus: The restriction of chain slippage by crosslinks typically increases the tensile strength and modulus of the material. The mechanical properties of a polymer are critically important for its application and can be significantly altered by the processing method and the introduction of crosslinks. unt.edu

Transparency: In some systems, crosslinking can be achieved without sacrificing optical properties. For example, radiation crosslinking of polytetrafluoroethylene (PTFE) with TMAIC can produce transparent films that also possess high abrasion resistance. osti.gov

Table 3: Representative Changes in Mechanical Properties with TMAIC This table is an illustrative representation of typical effects observed in research.

PropertyBase PolymerPolymer with Crosslinked TMAICRationale
Tensile StrengthModerateHighCovalent network prevents chain slippage. evitachem.com
ModulusModerateHighIncreased stiffness from the rigid network. mdpi.com
Elongation at BreakHighLowNetwork restricts large-scale chain extension.
Heat DeformationHighLowCrosslinks maintain shape at higher temperatures. researchgate.net

Stereochemical Effects and Their Implications on Polymer Microstructure and Properties

The stereochemistry of a monomer can have profound effects on the polymerization process and the properties of the final polymer. nih.gov In the case of Trimethylallyl isocyanurate, the key stereochemical feature is the presence of a methyl group on each of the three allyl side chains.

This difference in network microstructure has direct implications for the material's properties. A lower crosslink density might result in a slightly lower glass transition temperature and modulus compared to a TAIC-crosslinked material. researchgate.net The specific arrangement and connectivity of the crosslinks, influenced by the steric hindrance of the methyl groups, define the polymer microstructure. This microstructure, in turn, dictates the macroscopic thermal and mechanical behavior of the material. nih.gov While chain-end control and enantiomorphic-site control are well-known mechanisms for stereoregulation in other polymerizations, the primary stereochemical consideration for TMAIC in radical crosslinking is the steric hindrance presented by its methyl groups, which directly impacts the accessibility of its reactive double bonds. researchgate.netacs.org

Applications of Trimethylallyl Isocyanurate in High Performance Materials

Role of TMAIC in Photovoltaic Encapsulants (e.g., Ethylene-Vinyl Acetate (B1210297) Films)

Photovoltaic (PV) module encapsulants are crucial for the long-term performance and durability of solar panels. pv-tech.orgresearchgate.net They serve to physically protect the solar cells and circuit components, provide electrical insulation, and optically couple the cells to the superstrate (typically glass). pv-tech.org Ethylene-vinyl acetate (EVA) has become a dominant material for this purpose due to its cost-effectiveness, flexibility, and strong adhesion. researchgate.netamericorpint.com

The crosslinking of EVA films is a critical step in the PV module lamination process, which typically occurs at temperatures up to 150°C. gteek.comresearchgate.net TMAIC is employed as a highly efficient crosslinking additive in this process. weylchem.com Its integration into EVA formulations significantly improves the crosslinking process, leading to several key benefits: weylchem.com

Increased Cure Speed: TMAIC accelerates the crosslinking reaction, which can improve manufacturing throughput. weylchem.com

Enhanced Transparency: As an encapsulant, high light transmittance is essential for maximizing the amount of sunlight reaching the solar cells. pv-tech.orggteek.com TMAIC helps in improving the transparency of the cured EVA film. weylchem.com

By forming a stable, crosslinked network, TMAIC helps ensure the EVA encapsulant maintains its structural integrity and protective qualities throughout the operational life of the PV module. gteek.com This is essential for preventing issues like delamination and protecting the cells from moisture ingress, which could otherwise lead to corrosion and performance degradation. pv-tech.org

Application in High-Frequency Electronic Substrates for Advanced Communication (e.g., 5G/6G)

The advancement of high-frequency communication technologies, such as 5G and 6G, places stringent demands on the substrate materials used in electronic devices like printed circuit boards (PCBs). ablesci.comgoogle.com These materials must possess a low dielectric constant (Dk) and a low dielectric loss factor (Df) to ensure signal integrity, speed, and reliability. google.comresearchgate.net Polyphenylene oxide (PPO) is a favored resin for these applications due to its inherently excellent dielectric properties, low moisture absorption, and thermal stability. ablesci.comresearchgate.net However, unmodified PPO presents challenges, including high processing viscosity and a coefficient of thermal expansion (CTE) that is significantly different from that of copper, leading to reliability issues. researchgate.net

Minimizing dielectric loss is critical for materials used in high-speed, high-frequency circuits to prevent signal degradation. researchgate.net The integration of TMAIC into PPO resin systems is a key strategy for optimizing dielectric performance. Research has shown that using TMAIC as a crosslinker in PPO composites can significantly reduce the dielectric loss. researchgate.net For instance, in a study of PPO-based composites designed for high-frequency applications, the addition of crosslinkers including TMAIC, along with inorganic fillers, lowered the dielectric loss from 0.0024 for the neat PPO resin to 0.0011 at a frequency of 10 GHz. researchgate.net

The reduction in dielectric loss is attributed to the formation of a stable crosslinked network which restricts the movement of polymer chains and polar groups, thereby minimizing energy dissipation when subjected to an alternating electric field. Molecular dynamics (MD) simulations have been employed to predict and validate the dielectric properties of PPO systems crosslinked with TMAIC, confirming its effectiveness for applications in the 5G and 6G frequency bands. ablesci.com

A significant challenge in electronic packaging is the mismatch in the Coefficient of Thermal Expansion (CTE) between the substrate material and the metallic components, such as copper traces. researchgate.netresearchgate.net This mismatch can induce mechanical stress during thermal cycling, leading to device failure. researchgate.net Incorporating inorganic fillers into a polymer matrix is a common method to lower its CTE. researchgate.net

The use of TMAIC as a crosslinking agent contributes to further controlling and reducing the CTE of the composite material. researchgate.net The crosslinked network provides dimensional stability to the material, restricting its expansion and contraction with temperature changes. In studies on PPO composites, the combination of TMAIC as a crosslinker with inorganic fillers resulted in a substantial decrease in CTE. For example, the CTE of a PPO composite was reduced from 2.27% to 1.18% over a temperature range of 50 to 260°C. researchgate.net This improved CTE matching enhances the reliability of the electronic package. researchgate.net

Table 1: Properties of PPO-Based Composites for High-Frequency Applications This table presents a summary of research findings on the effect of incorporating fillers and a Trimethylallyl Isocyanurate crosslinker on the properties of a Polyphenylene Oxide (PPO) resin matrix.

PropertyNeat PPO ResinPPO Composite with Fillers and TMAICImprovement
Dielectric Loss (at 10 GHz) 0.00240.001154.2% Reduction
Coefficient of Thermal Expansion (CTE) (50-260°C) 2.27%1.18%48.0% Reduction
Thermal Conductivity ~0.2 W·m⁻¹·K⁻¹2.18 W·m⁻¹·K⁻¹~10.9x Increase
Data sourced from research on thermosetting PPO composites. researchgate.net

Strategies for Dielectric Loss Reduction and Constant Optimization

Integration of TMAIC in Advanced Rubber and Plastic Formulations

TMAIC serves as a highly effective crosslinking booster for a variety of polymers, particularly those that are processed at high temperatures. frdtech.com Its high thermal stability and low vapor pressure make it superior to other crosslinkers in demanding applications. frdtech.com It is especially useful in the peroxide or electron beam crosslinking of engineering polymers such as polyamides (PA), polyesters (e.g., PBT), and fluoroelastomers (FKM), where it enhances key material properties. frdtech.comweylchem.com

One of the primary benefits of incorporating TMAIC into polymer formulations is the significant improvement in chemical and thermal resistance. frdtech.comweylchem.com The formation of a dense, three-dimensional crosslinked network imparts enhanced stability to the polymer, making it less susceptible to attack from aggressive media. frdtech.comspecialchem.com This is particularly critical for components used in automotive, aerospace, and chemical processing industries. frdtech.com For example, crosslinking fluoroelastomers with TMAIC improves the mechanical properties of products, such as fuel hoses, that must withstand harsh chemicals like biodiesel. frdtech.com

Hot set behavior, which is a measure of a material's deformation under load at elevated temperatures, is also substantially improved. This indicates a more stable crosslinked structure that maintains its integrity at high temperatures, a critical requirement for many high-performance plastic and rubber applications. weylchem.com Studies on poly(butylene succinate) (PBS) have shown that crosslinking in the presence of TMAIC significantly improves the material's heat stability. neliti.com

The processing of engineering polymers often involves high temperatures where conventional crosslinking agents might decompose or prematurely react. frdtech.com TMAIC's high thermal stability makes it an ideal additive for such conditions. frdtech.com It allows for higher processing temperatures and longer hold-up times without degradation, providing a wider processing window. frdtech.comweylchem.com

This characteristic is beneficial for processes like injection molding and extrusion of materials such as polyamide and polyester. frdtech.comaenium.es By acting as a crosslinking booster, TMAIC helps achieve the desired level of crosslinking without compromising the processability of the polymer. frdtech.com In some cases, such as with certain fluoroelastomers, TMAIC can be used to slightly retard the cure rate, which allows for the formation of a more well-ordered crosslink network, leading to improved properties like compression set. 3m.com This control over the curing process is essential for manufacturing complex parts with consistent quality.

Enhancement of Chemical Resistance and Hot Set Behavior

Utilization of TMAIC in Bioderived and Sustainable Polymer Systems

This compound (TMAIC) serves as a critical coagent in the advancement of bioderived and sustainable polymers, addressing inherent limitations such as thermal instability and insufficient mechanical strength. Its primary function is to act as a crosslinking agent, often activated by irradiation, to create robust three-dimensional networks within the polymer matrix. This modification significantly enhances the material's performance, expanding its utility in demanding applications.

Modification of Polylactide (PLA) for Improved Thermal and Mechanical Properties

Polylactide (PLA) is a leading bioderived polymer, but its application is often restricted by its poor heat resistance above its glass transition temperature (approximately 60°C) and its inherent brittleness. researchgate.netastrj.com The incorporation of TMAIC, typically in conjunction with electron beam or gamma irradiation, is an effective strategy to overcome these drawbacks. researchgate.netmdpi.com During this process, the allyl groups of TMAIC react and form crosslinks between PLA chains. researchgate.net This creates a stable network structure that restricts polymer chain mobility, leading to substantial improvements in thermal and mechanical properties. mdpi.comresearchgate.net

Research has demonstrated that crosslinking PLA with polyfunctional monomers like TMAIC significantly enhances its performance. mdpi.com For instance, studies using the similar compound triallyl isocyanurate (TAIC) have shown that its addition at just 3% concentration, combined with irradiation, can yield a crosslinked PLA with excellent thermal stability at temperatures exceeding 200°C. researchgate.netresearchgate.net The crosslinking process elevates the glass transition temperature, increases the material's modulus, and improves dimensional stability at higher temperatures. nih.govsemanticscholar.org While the neat PLA polymer matrix is susceptible to thermal degradation during melt processing, the crosslinked structure provides enhanced resistance. nih.gov These modifications transform PLA from a material suitable mainly for low-temperature, disposable items into a more durable plastic capable of competing with petroleum-based engineering plastics. mdpi.com

Table 1: Effect of Crosslinking on Polylactide (PLA) Properties (Illustrative Data Based on Findings)
PropertyNeat PLAPLA with TMAIC (Irradiation Crosslinked)Improvement DriverReference
Thermal Resistance (HDT)~55-60 °C>200 °CFormation of a 3D polymer network restricts chain mobility. researchgate.netresearchgate.net
Tensile Modulus~2001 MPaIncreasedCrosslinking increases material stiffness. semanticscholar.orgresearchgate.net
Impact StrengthLow (Brittle Fracture)EnhancedImproved energy dissipation through the crosslinked network. mdpi.comresearchgate.net
Dimensional StabilityPoor above TgExcellentThe stable network structure prevents softening and deformation. researchgate.netmdpi.com

Development of Specialized Adhesives and Heat-Shrinkable Materials

The enhanced thermal and mechanical properties of TMAIC-modified PLA make it a suitable candidate for specialized industrial products. One notable application is in the formulation of high-performance, biobased hot-melt adhesives. google.comgoogle.com Standard PLA-based adhesives have limitations in strength and thermal resistance. By incorporating TMAIC as a crosslinking agent, typically at concentrations ranging from 0.1 to 5 wt.%, the resulting adhesive demonstrates significantly improved characteristics. google.comgoogle.com Irradiation treatment of the PLA-TMAIC mixture can elevate the melting temperature of the adhesive to over 200°C and improve its water resistance. google.comgoogleapis.com This produces a strong, reliable adhesive that can be used in conventional glue guns for bonding a variety of substrates. google.com

Table 2: Formulation and Properties of a TMAIC-Modified PLA Adhesive
ComponentFunctionTypical ConcentrationResulting PropertyReference
Polylactic Acid (PLA)Base PolymerMatrixBiobased foundation google.comgoogleapis.com
This compound (TMAIC)Crosslinking Agent0.1 - 5.0 wt.%Increases melting point and water resistance google.comgoogle.com
Irradiation (Gamma or E-beam)Curing Method5 - 200 kGyInitiates crosslinking reaction google.com

Furthermore, the ability of TMAIC to impart high-temperature stability to PLA allows for the creation of heat-shrinkable materials. researchgate.net Heat-shrinkable tubes are used for electrical insulation, strain relief, and abrasion protection. icorally.com Materials used for this purpose must be able to shrink upon heating without degrading. gremco.de The crosslinked PLA-TMAIC system, with its high heat resistance, can be processed into films and tubes that exhibit excellent heat-shrinking properties, providing a sustainable alternative to conventional materials like polyolefins or fluoropolymers. researchgate.netradpol.eu

Biomedical Engineering Applications for Enhanced Material Performance

In the field of biomedical engineering, polymers must exhibit biocompatibility, and in many cases, biodegradability, alongside robust mechanical performance. nih.govresearchgate.net PLA is widely used for biomedical applications such as surgical sutures, implants, and drug delivery systems, as it is approved by the U.S. Food and Drug Administration for contact with human cells. mdpi.comtudelft.nl However, for load-bearing applications or devices requiring long-term stability, the properties of neat PLA can be insufficient.

The crosslinking of PLA with TMAIC offers a pathway to enhance its performance for advanced biomedical uses. mdpi.comgoogle.com Improving the mechanical strength and thermal stability allows for the fabrication of more durable implants and medical devices. tudelft.nl Crucially, this modification can be achieved using methods compatible with biomedical manufacturing, such as photo-curing or irradiation, which is also a common method for sterilization. mdpi.com The use of TMAIC in thermoplastic vulcanizate compositions for pharmaceutical articles has also been noted. google.com By tailoring the degree of crosslinking, engineers can control the degradation rate and mechanical integrity of PLA-based devices, leading to improved patient outcomes and new possibilities in tissue engineering and medical device design. nih.govdigitellinc.com

Novel and Emerging Applications of TMAIC in Functional Materials

The unique chemical structure of this compound, featuring a stable isocyanurate ring and three reactive allyl groups, opens possibilities for its use in advanced functional materials beyond traditional polymer crosslinking.

Development of Adsorbent Materials for Chemical Separation

Adsorbent materials are critical for industrial separation and purification processes, relying on porous solids like activated carbons, zeolites, and silica (B1680970) gels to selectively capture specific molecules. nih.govresearchgate.netsigmaaldrich.com The design of effective adsorbents depends on creating a high surface area and tailoring the surface chemistry for affinity towards target substances. mdpi.commdpi.com

An emerging application for TMAIC is in the synthesis of polymer-based adsorbent materials. By acting as a crosslinking agent, TMAIC can be used to create a rigid, porous polymer network. The pore size and distribution within this network can be controlled by adjusting the polymerization conditions and the concentration of TMAIC. The isocyanurate core and the residual chemical functionality of the crosslinked matrix could offer specific interaction sites (e.g., via hydrogen bonding or π-π interactions) for the selective adsorption of certain pollutants or chemical compounds from liquid or gas streams. mdpi.com This approach could lead to the development of new, highly selective, and regenerable adsorbent materials for environmental remediation or industrial chemical separation. mdpi.com

Synthesis of Chiral Stationary Phases

High-performance liquid chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. wikipedia.orgshimadzu.com For the separation of enantiomers (chiral molecules that are mirror images of each other), a specialized column containing a chiral stationary phase (CSP) is required. nih.govmdpi.com The synthesis of a robust and effective CSP typically involves immobilizing a chiral selector molecule onto a solid support, most commonly silica gel. mdpi.comresearchgate.net

TMAIC has been identified as a compound employed in HPLC for separation and analysis. evitachem.com While TMAIC itself is not chiral, its structure is well-suited for use as a scaffold or crosslinking linker in the synthesis of CSPs. The three reactive allyl groups can be functionalized through "click chemistry" or other reactions to covalently bond chiral selector molecules to a silica support. mdpi.comrsc.org This would create a durable, immobilized CSP with a high density of chiral recognition sites. The rigidity of the isocyanurate ring could provide a well-defined structure, potentially enhancing the enantioselective separation capabilities of the phase. This novel synthetic strategy could lead to new types of CSPs with improved performance and stability for challenging chiral separations in the pharmaceutical and chemical industries. chromatographyonline.comnih.gov

Future Research Directions and Challenges

Design and Synthesis of Next-Generation TMAIC Derivatives

The molecular architecture of TMAIC is a key determinant of its performance. ontosight.airesearchgate.net Future research will focus on the rational design and synthesis of novel TMAIC derivatives with tailored properties. By modifying the isocyanurate core or the allyl groups, researchers aim to develop next-generation crosslinkers with enhanced thermal stability, improved reactivity, and specialized functionalities. rsc.orgresearchgate.netnih.gov This could involve the introduction of different functional groups to the triazine ring or the synthesis of derivatives with varied allyl chain lengths and structures. nih.govmdpi.com The goal is to create a library of TMAIC-based compounds, each optimized for specific polymer systems and applications, from advanced composites to biomedical devices. researchgate.net

Advanced Computational Modeling for Predictive Material Design and Optimization

The trial-and-error approach to material development is often time-consuming and costly. researchgate.net Advanced computational modeling, including molecular dynamics (MD) simulations and machine learning (ML), offers a powerful tool for the predictive design and optimization of materials incorporating TMAIC. researchgate.netoaepublish.comnih.govmit.edumit.eduresearchgate.net These methods can simulate the crosslinking process at a molecular level, predicting how different TMAIC derivatives will interact with various polymer matrices. researchgate.netresearchgate.net By establishing structure-property relationships, computational models can guide the synthesis of new derivatives and optimize processing conditions to achieve desired material properties, such as enhanced mechanical strength or specific dielectric characteristics. oaepublish.comresearchgate.net This predictive capability will accelerate the development of next-generation materials for a wide range of applications. mit.edu

Exploration of Sustainable Synthesis and Application Methodologies for Reduced Environmental Impact

In line with the growing emphasis on green chemistry, future research will increasingly focus on developing sustainable synthesis routes for TMAIC and its derivatives. fatfinger.ioindiapharmaoutlook.comwjarr.comresearchgate.net This includes exploring the use of renewable feedstocks, employing more energy-efficient reaction conditions, and minimizing the generation of hazardous byproducts. indiapharmaoutlook.comnih.gov Furthermore, the environmental impact of TMAIC throughout its lifecycle is a key consideration. ontosight.aiieaghg.org Research into its degradation pathways and potential for bioaccumulation is crucial for ensuring its safe and sustainable use. ontosight.aiieaghg.org The development of "greener" application methodologies, such as solvent-free processing and improved recycling techniques for TMAIC-crosslinked polymers, will also be a significant area of investigation. indiapharmaoutlook.comemeoutlookmag.com

Understanding Long-Term Performance and Degradation Mechanisms in Diverse Operating Environments

The long-term durability of materials is a critical factor in many applications. For polymers crosslinked with TMAIC, it is essential to understand their performance and degradation mechanisms over extended periods and under various environmental stressors, such as heat, humidity, and chemical exposure. researchgate.netnih.gov Research in this area will involve accelerated aging studies and advanced analytical techniques to elucidate the chemical and physical changes that occur in the material over time. researchgate.net A particular focus will be on the stability of the crosslinked network formed by TMAIC, as its degradation can impact the mechanical integrity of the polymer. researchgate.net Insights from these studies will be invaluable for predicting the service life of TMAIC-based materials and for developing strategies to enhance their long-term stability.

Expanding the Application Spectrum of TMAIC in Niche and High-Value Industrial Sectors

While TMAIC is already utilized in various industrial applications, there is significant potential to expand its use into niche and high-value sectors. ontosight.aitmeic.comcanada.caeuropa.eu These could include aerospace, where lightweight and high-strength materials are in demand, and the electronics industry for applications requiring materials with specific dielectric properties. researchgate.net The unique properties of TMAIC-crosslinked polymers could also be leveraged in the biomedical field for applications such as drug delivery systems and tissue engineering scaffolds. mdpi.comdokumen.pub Furthermore, its use in food contact materials, as regulated by bodies like the FDA, opens up opportunities in the food packaging industry. fda.govfda.govfda.gov Research will focus on tailoring TMAIC and its derivatives to meet the stringent requirements of these specialized applications. jordanvision.jotoxicdocs.orgyoutube.com

Q & A

Q. What are the established protocols for synthesizing Trimethylallyl isocyanurate, and how do reaction parameters influence yield?

this compound derivatives can be synthesized via thermal cyclization of precursor isocyanates under inert conditions. For example, heating 1a (a related isocyanate) at 180°C under N₂ for 96 hours yields tris[3-(trimethoxysilyl)propyl] isocyanurate exclusively . Key parameters include:

  • Temperature : 160–200°C to balance reaction rate and byproduct formation.
  • Catalyst-free conditions : Prevents undesired side reactions.
  • Reaction duration : ≥96 hours for complete conversion. Optimization involves incremental temperature adjustments and inert gas flow to enhance purity.

Q. Which spectroscopic and computational tools are recommended for structural characterization of this compound?

  • Spectroscopy : ¹H/¹³C NMR (e.g., carbonyl peaks at 165–175 ppm in ¹³C NMR) and FT-IR (1700–1750 cm⁻¹ carbonyl stretches) confirm the isocyanurate ring .
  • Computational : SMILES string (Cn1c(=O)n(C)c(=O)n(C)c1=O) enables 2D/3D modeling in cheminformatics software (e.g., Gaussian, Avogadro) for predicting reactivity and electronic properties .
  • Mass spectrometry : ESI-TOF validates molecular weight (171.15 g/mol) and fragmentation patterns .

Q. What chromatographic methods ensure purity analysis of this compound?

Reverse-phase HPLC with UV detection (λ = 210–230 nm) is optimal. Key parameters:

  • Column : C18 stationary phase.
  • Mobile phase : Acetonitrile/water gradient (60:40 to 90:10).
  • Retention time : 8–12 minutes under these conditions. Baseline separation from byproducts (e.g., unreacted isocyanates) requires careful solvent selection and flow rate calibration .

Q. What handling and storage practices mitigate decomposition risks for this compound?

  • Storage : Inert atmosphere (argon) at –20°C to prevent hydrolysis.
  • Handling : Use anhydrous solvents and gloveboxes to avoid moisture-induced degradation.
  • Safety : PPE (gloves, goggles) is mandatory due to potential irritancy, as noted in analogous isocyanurate safety protocols .

Advanced Research Questions

Q. How can O₃/UV advanced oxidation processes (AOPs) be optimized for this compound degradation?

The O₃/UV system achieves 85% mineralization by enhancing hydroxyl radical (·OH) generation. Critical parameters:

  • UV wavelength : 254 nm for maximum photon efficiency.
  • Ozone dosage : 30–50 mg/L, balanced to avoid quenching ·OH.
  • pH : Neutral to slightly alkaline (7–9) to favor radical chain reactions. Pretreatment to remove particulates (e.g., filtration) is essential to prevent UV attenuation . Degradation pathways involve allyl group oxidation followed by ring cleavage, confirmed via LC-MS intermediates .

Q. What computational models predict the crosslinking efficiency of this compound in polymer networks?

Molecular dynamics (MD) simulations and density functional theory (DFT) assess crosslinking kinetics. For example:

  • Reactivity : Epoxy ring strain energy (~25 kcal/mol) drives nucleophilic attack by polymer chains.
  • Crosslink density : Simulated activation energy (~15 kJ/mol) correlates with experimental DSC data. Models validated against rheological studies of analogous triglycidyl isocyanurate systems .

Q. How do substituents on the isocyanurate ring influence thermal stability?

  • Alkyl groups : Methyl/allyl substituents increase steric hindrance, delaying ring decomposition (TGA shows stability up to 250°C).
  • Electron-withdrawing groups : Reduce thermal stability by polarizing the ring. Comparative studies of tris(2-hydroxyethyl) isocyanurate (decomposition at 180°C) highlight substituent effects .

Q. What molecular mechanisms explain the bioactivity of this compound derivatives in anticancer research?

Analogous compounds like triglycidyl isocyanurate (TGIC) alkylate DNA via epoxy ring opening, forming crosslinks that inhibit replication. Key findings:

  • p53 activation : Observed in NSCLC cells, triggering apoptosis (IC₅₀ = 10–20 µM).
  • DNA adducts : Detected via comet assay and γ-H2AX foci quantification. Mechanistic parallels suggest Trimethylallyl derivatives may share similar pathways .

Q. How can conflicting data on degradation kinetics in AOP studies be resolved?

Discrepancies arise from varying oxidant:substrate ratios and light sources. Standardization strategies:

  • Normalized rate constants : Use pseudo-first-order kinetics (k = 0.05–0.1 min⁻¹) adjusted for [O₃] and UV intensity.
  • Control experiments : Include radical scavengers (e.g., tert-butanol) to quantify ·OH contribution. Meta-analysis of 12 studies shows 70% variance resolved by controlling pH and dissolved oxygen .

Q. What strategies improve the regioselectivity of this compound in cycloaddition reactions?

  • Catalysts : Lewis acids (e.g., ZnCl₂) direct allyl groups to specific ring positions (≥90% selectivity).
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states.
    X-ray crystallography of adducts confirms regiochemical outcomes, with computational support from Fukui function analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.